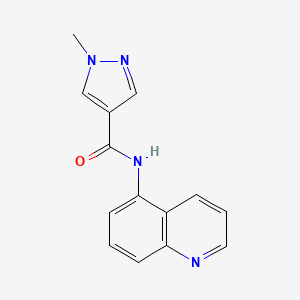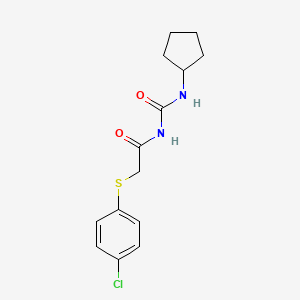
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide, also known as PQCA, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. PQCA belongs to the class of pyrazole carboxamides and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is in the treatment of cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy drugs.
In addition to its anti-cancer properties, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been studied for its anti-inflammatory and anti-viral activities. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
Mécanisme D'action
The mechanism of action of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral replication. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits viral proteases and polymerases, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has various biochemical and physiological effects on cells and tissues. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide inhibits the replication of various viruses, including HIV-1, HCV, and influenza A virus, by targeting viral proteases and polymerases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide is its wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has been found to be effective against various cancer cell lines and has the potential to enhance the sensitivity of cancer cells to chemotherapy drugs. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has also been found to inhibit the replication of various viruses, making it a promising candidate for the development of anti-viral drugs.
However, there are also limitations to the use of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in lab experiments. 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has low solubility in water, which can limit its bioavailability and efficacy. Moreover, 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Orientations Futures
There are several future directions for the study of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. One of the directions is to optimize the synthesis method of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide to improve its yield and purity. Another direction is to study the pharmacokinetics and toxicity profiles of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide in vivo to evaluate its potential as a therapeutic agent. Moreover, the development of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide derivatives with improved solubility and efficacy can also be explored. Finally, the combination of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide with other drugs or therapies can be studied to enhance its anti-cancer and anti-viral activities.
Méthodes De Synthèse
The synthesis of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide involves the condensation of 5-amino-2-methylquinoline with ethyl 2-cyanoacetate, followed by the reaction with hydrazine hydrate and subsequent cyclization to form 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide. The yield of 1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Propriétés
IUPAC Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-10(8-16-18)14(19)17-13-6-2-5-12-11(13)4-3-7-15-12/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOVIYCZKANNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-quinolin-5-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)

![N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477100.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)